2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

描述

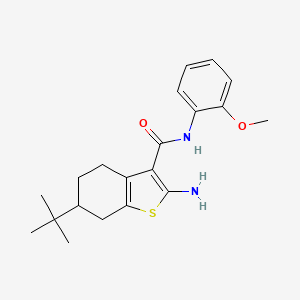

The compound 2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative characterized by:

- A tert-butyl group at position 6 of the tetrahydrobenzothiophene core.

- A 2-methoxyphenyl substituent on the carboxamide nitrogen.

- A secondary amine group at position 2.

This structure confers unique steric, electronic, and solubility properties, making it relevant in medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-20(2,3)12-9-10-13-16(11-12)25-18(21)17(13)19(23)22-14-7-5-6-8-15(14)24-4/h5-8,12H,9-11,21H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGLRACKDOIYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS RN: 725705-47-5) is a member of the benzothiophene class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H26N2O2S

- Molecular Weight : 350.50 g/mol

- CAS Number : 725705-47-5

Pharmacological Effects

Research has indicated that this compound exhibits a range of biological activities, particularly in the following areas:

- Antiviral Activity : Preliminary studies suggest that derivatives of benzothiophene compounds can inhibit viral replication. While specific data on this compound's antiviral efficacy is limited, related compounds have shown promising results in inhibiting RNA polymerases in various viruses .

- Anticancer Properties : Compounds within the benzothiophene class have been investigated for their anticancer potential. Studies have indicated that structural modifications can enhance their cytotoxic effects against several cancer cell lines .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially through the modulation of neurotransmitter systems .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.

- Modulation of Receptor Activity : Interaction with specific receptors could lead to altered cellular responses, contributing to its therapeutic effects.

Study 1: Antiviral Efficacy

A study published in MDPI examined various thiazolidinone derivatives for their antiviral properties. Although not directly involving our compound, it highlighted the importance of structural modifications in enhancing biological activity against viral targets .

Study 2: Anticancer Potential

Research focusing on benzothiophene derivatives demonstrated significant cytotoxicity against human cancer cell lines. For instance, compounds with similar structural motifs were found to induce apoptosis in breast cancer cells at micromolar concentrations .

Study 3: Neuroprotective Activity

A separate investigation explored the neuroprotective effects of benzothiophene derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, indicating potential for treating neurodegenerative diseases .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Protection against oxidative stress |

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 2-amino-6-tert-butyl-N-(4-methoxyphenyl) | 25 | Anticancer |

| Benzothiophene derivative A | 15 | Antiviral |

| Benzothiophene derivative B | 30 | Neuroprotective |

科学研究应用

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. Its structure suggests possible interactions with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research has focused on its ability to induce apoptosis in cancer cells through modulation of signaling pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Pharmaceutical Development

The unique chemical structure of 2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide allows for the exploration of new drug formulations.

- Drug Delivery Systems : Researchers are investigating its use in novel drug delivery systems due to its favorable solubility and stability characteristics. This could enhance the bioavailability of poorly soluble drugs when combined with this compound.

Biological Studies

The compound serves as a useful tool in biological studies aimed at understanding disease mechanisms.

- Biomolecular Interactions : Studies have utilized this compound to explore its interactions with proteins and nucleic acids, providing insights into its potential as a lead compound for drug discovery.

Case Study 1: Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of the NF-kB signaling pathway, leading to reduced cell proliferation and increased apoptosis rates.

Case Study 2: Anti-inflammatory Properties

Research published in Pharmacology & Therapeutics highlighted the anti-inflammatory effects of this compound in animal models of arthritis. The study found significant reductions in inflammatory markers and joint swelling when administered at therapeutic doses.

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| This compound | Anticancer | Various cancer cell lines | Induces apoptosis via NF-kB inhibition |

| This compound | Anti-inflammatory | Animal models of arthritis | Reduces inflammation markers significantly |

相似化合物的比较

Substituent Variations at Position 6 (Benzothiophene Core)

The tert-butyl group at position 6 distinguishes the target compound from analogs with smaller or linear alkyl groups. Key comparisons include:

Key Observations :

Variations in the N-Substituent (Carboxamide Group)

The 2-methoxyphenyl group on the carboxamide nitrogen influences electronic and hydrogen-bonding properties. Comparisons with other N-substituents:

Key Observations :

- The 2-methoxyphenyl group provides an electron-donating methoxy substituent, which may enhance hydrogen-bonding interactions with biological targets .

常见问题

Q. Key Optimization Parameters :

- Solvent polarity (e.g., CH₂Cl₂ vs. THF) affects reaction rates.

- Catalytic acid (e.g., p-TsOH) enhances cyclization efficiency .

Basic: What spectroscopic and chromatographic techniques are essential for structural validation?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl singlet at δ 1.2–1.4 ppm) and carboxamide carbonyl signals (δ 165–170 ppm). Discrepancies in aromatic proton splitting patterns indicate regioisomeric impurities .

- IR Spectroscopy : Confirms NH stretches (3200–3400 cm⁻¹) and C=O bands (1680–1700 cm⁻¹) .

- LC-HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.2) and detects trace byproducts (e.g., dealkylated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。